4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
Description
4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a thiazol-2-yl moiety at the N-position. The thiazole ring is further substituted at the 4-position with a 4-phenoxyphenyl group. Its synthesis likely involves sequential coupling reactions of sulfamoyl chlorides, benzamide intermediates, and thiazole precursors, similar to methods described for related compounds .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S2/c1-3-18-31(19-4-2)37(33,34)25-16-12-22(13-17-25)27(32)30-28-29-26(20-36-28)21-10-14-24(15-11-21)35-23-8-6-5-7-9-23/h3-17,20H,1-2,18-19H2,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBPDUKKQYWMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its implications in therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole moiety linked to a phenoxyphenyl group and a sulfamoyl functional group. This unique arrangement contributes to its biological properties.
Antifungal Activity
Recent studies have demonstrated that compounds related to thiazole derivatives exhibit significant antifungal activity. In vitro assays have shown that certain thiazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. Specifically, compounds similar to This compound have been tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | Similar to ketoconazole | Candida albicans |
These results indicate that the compound may act as an effective antifungal agent, comparable to established antifungal medications like ketoconazole .
The mechanism by which This compound exerts its antifungal effects is primarily through inhibition of the enzyme 14α-demethylase , a critical enzyme in the ergosterol biosynthesis pathway in fungi. Molecular docking studies reveal that this compound interacts with key residues in the active site of the enzyme, stabilizing the ligand-enzyme complex and preventing substrate oxidation .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies have evaluated the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The findings suggest that it possesses favorable drug-like characteristics, which are essential for further development into therapeutic agents. Parameters such as solubility, permeability, and metabolic stability were assessed, indicating that the compound is likely to be well-tolerated in biological systems .
Case Studies
In a recent case study involving animal models, compounds structurally related to This compound demonstrated significant reductions in fungal load when administered in appropriate dosages. The study highlighted not only the efficacy of these compounds but also their safety profile, with minimal adverse effects observed during treatment .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfamoyl derivatives, including the compound . For instance, a study synthesized various ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives and evaluated their antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting that similar compounds could be developed for therapeutic use against infections .
Case Study: Structure-Activity Relationship
The structure-activity relationship (SAR) of sulfamoyl compounds has been investigated to optimize their biological efficacy. In one study, the introduction of different substituents on the thiazole ring was found to enhance antimicrobial potency. Compounds with nitro and amino groups showed promising activity, indicating that modifications to the core structure can lead to improved therapeutic profiles .
Drug Design and Development
The compound's structure suggests potential as an antibiotic potentiator. Antibiotic potentiators are compounds that enhance the efficacy of existing antibiotics, making them more effective against resistant strains. Research indicates that derivatives with sulfamoyl groups can interact with bacterial enzymes such as DNA gyrase and topoisomerase, which are critical targets for antibacterial action .
Synthesis and Characterization
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step reactions that include sulfonation and amide coupling. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Sulfamoyl Substituents
- Diallylsulfamoyl Group : The diallyl moiety may enhance membrane permeability due to its lipophilic nature, though specific data for the target compound are lacking. Analogous compounds with bulky sulfamoyl groups (e.g., piperidin-1-yl) show enhanced NF-κB activation, suggesting steric and electronic properties influence signaling modulation .
- Diethylsulfamoyl : Compounds with this group (e.g., ) are often explored for kinase inhibition, indicating sulfamoyl groups can fine-tune target selectivity.
- Azepane-sulfonyl : The azepane ring in introduces conformational flexibility, but its biological effects remain uncharacterized compared to the target compound.
Role of Thiazole Substitutions
- 4-Fluorophenyl/4-Nitrophenyl : Electron-withdrawing groups (e.g., in ) may enhance metabolic stability or binding affinity to charged residues in enzymes.
- Pyridyl/Heterocyclic Moieties: Analogues like demonstrate adenosine receptor binding, highlighting the thiazole’s role in mediating receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis involves sequential functionalization of the thiazole and benzamide cores. Key steps include:
- N-Acylation : Reacting 4-(4-phenoxyphenyl)thiazol-2-amine with a chloroacetamide derivative in tetrahydrofuran (THF) using dispersed sodium to form the acetamide intermediate .
- Sulfamoylation : Introducing the diallylsulfamoyl group via nucleophilic substitution under reflux conditions with potassium carbonate as a base .
- Ultrasonication-assisted coupling : Optimize yields by using DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to enhance reaction efficiency .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide and phenoxyphenyl groups) and thiazole protons (δ 6.8–7.0 ppm). The diallylsulfamoyl group shows characteristic vinyl protons (δ 5.2–5.8 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functional groups .
- Mass Spectrometry : Validate molecular weight with ESI-MS (e.g., [M+H]⁺ peak at m/z ~550–600) .
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Assays : Assess bactericidal activity over 24 hours to determine concentration-dependent vs. time-dependent effects .
- Biofilm Inhibition : Quantify biofilm formation using crystal violet staining in 96-well plates .
Advanced Research Questions
Q. How do molecular docking studies inform the design of this compound targeting bacterial enzymes?
- Methodological Answer :
- Target Selection : Prioritize enzymes like Acps-Pptase (critical for bacterial lipid biosynthesis) based on structural homology with similar benzamide-thiazole hybrids .
- Docking Workflow : Use AutoDock Vina to model interactions between the diallylsulfamoyl group and the enzyme’s active site (e.g., hydrogen bonding with Arg-120 and hydrophobic interactions with Phe-245) .
- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental MIC data to refine substituent effects .
Q. What QSAR models predict the bioactivity of thiazole-containing analogs?
- Methodological Answer :
- Descriptor Selection : Use Molinspiro to calculate logP, polar surface area, and H-bond donor/acceptor counts .
- Model Training : Apply partial least squares (PLS) regression to correlate descriptors with MIC values from a library of 50 analogs .
- Key Insights : Bioactivity is positively correlated with logP (lipophilicity) but inversely related to polar surface area (solubility trade-off) .
Q. How to reconcile contradictory data on solubility and bioavailability from different studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method at pH 7.4 (PBS buffer) and compare with HPLC-derived solubility .
- Bioavailability Optimization : Introduce PEGylated side chains or co-crystallize with cyclodextrins to enhance aqueous solubility without compromising membrane permeability .
- Contradiction Analysis : Cross-validate experimental conditions (e.g., temperature, ionic strength) that may artifactually reduce solubility .
Q. What strategies improve metabolic stability via functional group substitutions?
- Methodological Answer :
- Trifluoromethyl Substitution : Replace labile methyl groups with CF₃ to reduce oxidative metabolism (e.g., hepatic CYP3A4 resistance) .
- Heterocyclic Modifications : Introduce difluorocyclohexyl groups (as in peptidomimetic analogs) to enhance steric shielding of the amide bond .
- In Silico Screening : Use Schrödinger’s ADMET Predictor to prioritize substitutions with low clearance and high microsomal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
